N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
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Overview
Description
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a synthetic compound with a molecular formula of C16H13FN4O2 and a molecular weight of 312.2984 . This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves multiple steps. One common method includes the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . Another approach involves the use of mechanochemical synthesis, which is a green chemistry method that uses choline chloride-based deep eutectic solvents as catalysts . This method is environmentally friendly and efficient, reducing reaction times and minimizing waste production .
Chemical Reactions Analysis
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a related class of compounds, inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell death . Similarly, this compound may exert its effects by targeting key enzymes or receptors involved in cellular processes .
Comparison with Similar Compounds
N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide can be compared to other quinazolinone derivatives and fluorinated pyridines. Similar compounds include:
Fluoroquinolones: These compounds are known for their antibacterial activity and are widely used in clinical settings.
Quinazolinone derivatives: These compounds exhibit a range of biological activities, including anticancer and anti-inflammatory properties.
Fluorinated pyridines: These compounds are used in various applications, including pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C16H13FN4O2 |
---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H13FN4O2/c17-11-4-5-13-12(9-11)16(23)21(10-20-13)8-7-19-15(22)14-3-1-2-6-18-14/h1-6,9-10H,7-8H2,(H,19,22) |
InChI Key |
MUWAGOYMXJVPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=NC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
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